Superior Potency vs. ddAd in Forskolin-Stimulated CRE Reporter Assays (HEK293 Cells)
In a direct comparative study evaluating the three most commonly used AC inhibitors in HEK293 cells expressing a cAMP response element (CRE) reporter gene, SQ22536 demonstrated substantially greater potency than 2′,5′-dideoxyadenosine (ddAd) in inhibiting forskolin-stimulated CRE activation [1]. This 6.6-fold potency advantage translates to lower required working concentrations, reduced off-target risk at equivalent efficacy, and conservation of compound inventory in high-throughput screening campaigns.
| Evidence Dimension | Inhibition of forskolin-stimulated CRE reporter activation (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 μM |
| Comparator Or Baseline | 2′,5′-dideoxyadenosine (ddAd): IC50 = 33 μM |
| Quantified Difference | 6.6-fold greater potency for SQ22536 |
| Conditions | HEK293 cells expressing cAMP response element (CRE) reporter gene; stimulation with forskolin; Emery et al., 2013 |
Why This Matters
This potency differential directly impacts experimental design: achieving equivalent AC inhibition requires 6.6× higher ddAd concentration, increasing solvent exposure and potential non-specific effects.
- [1] Emery AC, Eiden MV, Eiden LE. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536. Mol Pharmacol. 2013;83(1):95-105. doi:10.1124/mol.112.081760. (Figure 1A) View Source
